1-(1-Phenylethyl)-6-ethoxycarbonyl-4-methyl-3,4-didehydropiperidine
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Overview
Description
(2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid ester, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation or related reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Uniqueness
(2R)-1,2,3,6-Tetrahydro-4-methyl-1-[(1R)-1-phenylethyl]-2-pyridinecarboxylic Acid Ethyl Ester is unique due to its specific structural features and potential applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl 4-methyl-1-(1-phenylethyl)-3,6-dihydro-2H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKFVTYFVHJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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